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Compound of Interest

Compound Name: 1,8-Dichloroperfluorooctane

Cat. No.: B110388

Introduction: 1,8-Dichlorooctane as a Versatile C8
Building Block in Pharmaceutical Synthesis

1,8-Dichlorooctane (CI(CH2)sCl) is a bifunctional electrophile that serves as a valuable and
versatile C8 building block in the synthesis of a wide array of pharmaceutical intermediates and
active pharmaceutical ingredients (APIs). Its eight-carbon chain provides a flexible and
lipophilic spacer, which can be crucial for modulating the pharmacokinetic and
pharmacodynamic properties of drug molecules. The two primary chloride leaving groups at the
terminal positions allow for sequential or simultaneous nucleophilic substitution reactions,
enabling the construction of symmetrical and unsymmetrical molecules with diverse

functionalities.

This technical guide provides detailed protocols and insights into the synthesis of key
pharmaceutical intermediates derived from 1,8-dichlorooctane. The methodologies presented
herein are designed to be robust and scalable, offering researchers and drug development
professionals a practical resource for leveraging this important starting material. We will explore
the conversion of 1,8-dichlorooctane into key intermediates such as 1,8-octanediol and its
derivatives (e.g., busulfan analogues), suberonitrile, N,N'-disubstituted 1,8-diaminooctanes,
and 1,8-octanedithiol.
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Synthesis of 1,8-Octanediol and its Conversion to a
Busulfan Analogue

1,8-Octanediol is a key intermediate that can be further functionalized to produce a variety of
compounds, including analogues of the anticancer drug busulfan. The synthesis involves a two-
step process: the hydrolysis of 1,8-dichlorooctane to 1,8-octanediol, followed by mesylation.

Protocol 1: Synthesis of 1,8-Octanediol via Hydrolysis

This protocol describes the conversion of 1,8-dichlorooctane to 1,8-octanediol through a
nucleophilic substitution reaction with hydroxide ions.

Reaction Scheme:

Materials:

1,8-Dichlorooctane (98%+)

e Sodium hydroxide (NaOH)

o Water (deionized)

¢ Dichloromethane (DCM)

e Anhydrous magnesium sulfate (MgSQOa)

» Round-bottom flask with reflux condenser
» Magnetic stirrer with heating mantle

e Separatory funnel

Rotary evaporator
Procedure:

e In a 500 mL round-bottom flask, dissolve 30.0 g (0.164 mol) of 1,8-dichlorooctane in 200 mL
of water.
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To this biphasic mixture, add 14.0 g (0.350 mol) of sodium hydroxide.

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by
gas chromatography (GC) by observing the disappearance of the starting material. The
reaction typically takes 8-12 hours.

After the reaction is complete, cool the mixture to room temperature.

Transfer the mixture to a separatory funnel and extract the agueous phase with
dichloromethane (3 x 100 mL).

Combine the organic layers and wash with brine (1 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator to yield crude 1,8-octanediol.

The crude product can be purified by recrystallization from hot water or a suitable organic
solvent to afford pure 1,8-octanediol as a white solid.

Expected Yield: 80-90%

Parameter Value

Starting Material 1,8-Dichlorooctane
Reagent Sodium Hydroxide
Solvent Water

Reaction Temperature Reflux (~100 °C)
Reaction Time 8-12 hours

Typical Yield 80-90%

Protocol 2: Synthesis of 1,8-
Bis(methanesulfonyloxy)octane (Busulfan Analogue)
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This protocol details the mesylation of 1,8-octanediol to produce a long-chain analogue of the
alkylating agent busulfan.[1]

Reaction Scheme:

Materials:

e 1,8-Octanediol

» Methanesulfonyl chloride (MsCI)

» Triethylamine (TEA) or Pyridine

¢ Dichloromethane (DCM), anhydrous

¢ Round-bottom flask

o Magnetic stirrer

e |ce bath

Dropping funnel

Procedure:

e In a 250 mL round-bottom flask, dissolve 14.6 g (0.100 mol) of 1,8-octanediol in 100 mL of
anhydrous dichloromethane.

e Cool the solution to 0 °C in an ice bath.

e Add 25.3 g (0.250 mol) of triethylamine to the solution with stirring.

e Slowly add 25.2 g (0.220 mol) of methanesulfonyl chloride via a dropping funnel over 30
minutes, maintaining the temperature at 0 °C.

 After the addition is complete, allow the reaction to stir at 0 °C for 2 hours and then at room
temperature for an additional 4 hours.

e Monitor the reaction by thin-layer chromatography (TLC).
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e Once the reaction is complete, quench by the slow addition of 50 mL of cold water.
o Transfer the mixture to a separatory funnel, and separate the organic layer.

e Wash the organic layer sequentially with 1 M HCI (2 x 50 mL), saturated sodium bicarbonate
solution (2 x 50 mL), and brine (1 x 50 mL).

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to yield 1,8-bis(methanesulfonyloxy)octane as a white crystalline solid.

Expected Yield: 85-95%

Parameter Value

Starting Material 1,8-Octanediol

Reagent Methanesulfonyl Chloride
Base Triethylamine

Solvent Dichloromethane

Reaction Temperature 0 °C to Room Temperature
Reaction Time 6 hours

Typical Yield 85-95%

Synthesis of Suberonitrile

Suberonitrile (octanedinitrile) is a valuable intermediate for the synthesis of suberic acid, 1,8-
diaminooctane, and other pharmaceutical building blocks. This protocol is adapted from the
synthesis of related dinitriles from dihalides.

Reaction Scheme:

Materials:
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» 1,8-Dichlorooctane

e Sodium cyanide (NaCN) (Caution: Highly Toxic!)

e Dimethyl sulfoxide (DMSO)

» Round-bottom flask with a reflux condenser and mechanical stirrer
e Heating mantle

o Water

o Diethyl ether

Procedure:

CAUTION: This reaction should be performed in a well-ventilated fume hood due to the high
toxicity of sodium cyanide.

e In a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, add
9.8 g (0.20 mol) of sodium cyanide to 150 mL of dimethyl sulfoxide.

e Heat the mixture to 60 °C with stirring to dissolve the sodium cyanide.
e Slowly add 18.3 g (0.10 mol) of 1,8-dichlorooctane to the solution.

 After the addition is complete, heat the reaction mixture to 120-130 °C and maintain this
temperature for 6-8 hours.

e Monitor the reaction progress by GC.
o After completion, cool the reaction mixture to room temperature.

e Pour the reaction mixture into 500 mL of cold water and extract with diethyl ether (3 x 150
mL).

o Combine the organic extracts and wash with brine (2 x 100 mL).
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» Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary
evaporation.

e The crude suberonitrile can be purified by vacuum distillation.

Expected Yield: 70-80%

Parameter Value

Starting Material 1,8-Dichlorooctane
Reagent Sodium Cyanide

Solvent Dimethyl Sulfoxide (DMSO)
Reaction Temperature 120-130 °C

Reaction Time 6-8 hours

Typical Yield 70-80%

Synthesis of N,N'-Disubstituted 1,8-Diaminooctanes

N,N'-disubstituted 1,8-diaminooctanes are important linkers in drug design and can be readily
synthesized by the dialkylation of a primary amine with 1,8-dichlorooctane.

Reaction Scheme (Example with Benzylamine):

Materials:

1,8-Dichlorooctane

Primary amine (e.g., benzylamine)

Potassium carbonate (K2CQOs) or another suitable base

Acetonitrile or N,N-Dimethylformamide (DMF)

Round-bottom flask with reflux condenser
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e Magnetic stirrer with heating mantle

Procedure:

e In a 250 mL round-bottom flask, combine 9.15 g (0.05 mol) of 1,8-dichlorooctane, 11.8 g
(0.11 mol, 2.2 equivalents) of benzylamine, and 15.2 g (0.11 mol) of potassium carbonate in
100 mL of acetonitrile.

e Heat the mixture to reflux with stirring for 12-18 hours.

e Monitor the reaction by TLC or GC-MS.

 After the reaction is complete, cool the mixture to room temperature and filter to remove the
inorganic salts.

e Wash the solid residue with acetonitrile.

» Combine the filtrate and washings and concentrate under reduced pressure.

e The residue can be purified by column chromatography on silica gel or by recrystallization
from a suitable solvent to yield the pure N,N'-dibenzyl-1,8-diaminooctane.

Expected Yield: 60-75%

Parameter Value

Starting Material 1,8-Dichlorooctane

Reagent Primary Amine (e.g., Benzylamine)
Base Potassium Carbonate

Solvent Acetonitrile

Reaction Temperature Reflux (~82 °C)

Reaction Time 12-18 hours

Typical Yield 60-75%
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Synthesis of 1,8-Octanedithiol

1,8-Octanedithiol is a useful intermediate for the synthesis of sulfur-containing heterocycles
and as a linker in various applications.

Reaction Scheme:

Materials:

1,8-Dichlorooctane

Sodium hydrosulfide (NaSH)

Ethanol

Water

Round-bottom flask with reflux condenser

Magnetic stirrer with heating mantle

Procedure:

e In a 250 mL round-bottom flask, dissolve 11.2 g (0.20 mol) of sodium hydrosulfide in a
mixture of 100 mL of ethanol and 20 mL of water.

e Heat the solution to 50 °C.

e Slowly add 18.3 g (0.10 mol) of 1,8-dichlorooctane to the solution.

o After the addition, heat the mixture to reflux for 4-6 hours.

¢ Monitor the reaction by GC.

e Once the reaction is complete, cool the mixture and pour it into 300 mL of water.

 Acidify the aqueous solution with dilute HCI to a pH of ~2-3.

o Extract the product with diethyl ether (3 x 100 mL).
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o Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

» Filter and concentrate the solvent under reduced pressure. The crude 1,8-octanedithiol can
be purified by vacuum distillation.

Expected Yield: 65-75%

Parameter Value

Starting Material 1,8-Dichlorooctane
Reagent Sodium Hydrosulfide
Solvent Ethanol/Water
Reaction Temperature Reflux

Reaction Time 4-6 hours

Typical Yield 65-75%

Experimental Workflows

1,8-Dichlorooctane NaOH, Hz20, Reflux 1,8-Octanediol MsCI, TEA, DCM, 0°C to RT 1,8-Bis(methanesulfonyloxy)octanej

Click to download full resolution via product page

Caption: Workflow for the synthesis of a busulfan analogue from 1,8-dichlorooctane.

(1,8-Dich|0r00ctane NaCN, DMSO, 120-130°C

Click to download full resolution via product page

Caption: Workflow for the synthesis of suberonitrile from 1,8-dichlorooctane.
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Caption: Workflow for the synthesis of N,N'-disubstituted 1,8-diaminooctanes.

Conclusion

1,8-Dichlorooctane is a readily available and cost-effective starting material that provides
access to a variety of important pharmaceutical intermediates. The protocols outlined in this
guide demonstrate the versatility of this C8 building block in constructing key structural motifs
used in drug discovery and development. By understanding the reactivity of 1,8-dichlorooctane
and applying the appropriate synthetic methodologies, researchers can efficiently generate a
library of valuable compounds for further investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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